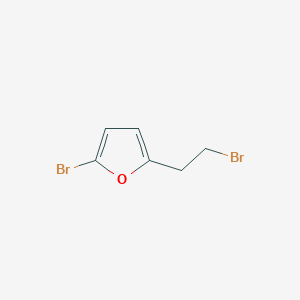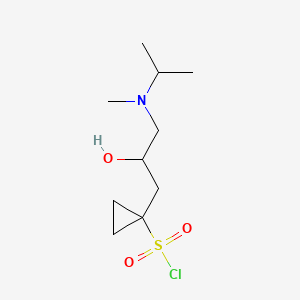
1-(2-Hydroxy-3-(isopropyl(methyl)amino)propyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-hydroxy-3-[methyl(propan-2-yl)amino]propyl}cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H20ClNO3S and a molecular weight of 269.79 g/mol . This compound is characterized by the presence of a cyclopropane ring, a sulfonyl chloride group, and a hydroxypropyl group substituted with a methyl(propan-2-yl)amino group. It is used in various scientific research applications due to its unique structural and chemical properties.
Preparation Methods
The synthesis of 1-{2-hydroxy-3-[methyl(propan-2-yl)amino]propyl}cyclopropane-1-sulfonyl chloride involves several steps. One common method includes the reaction of cyclopropane-1-sulfonyl chloride with 2-hydroxy-3-[methyl(propan-2-yl)amino]propylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-{2-hydroxy-3-[methyl(propan-2-yl)amino]propyl}cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{2-hydroxy-3-[methyl(propan-2-yl)amino]propyl}cyclopropane-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{2-hydroxy-3-[methyl(propan-2-yl)amino]propyl}cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the modification of their activity . This interaction can disrupt normal cellular processes, resulting in the compound’s observed biological effects. The hydroxypropyl group may also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
1-{2-hydroxy-3-[methyl(propan-2-yl)amino]propyl}cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar substitution reactions but lacks the complex structure and potential biological activity of the target compound.
Benzenesulfonyl chloride: Another sulfonyl chloride with a different aromatic structure, used in the synthesis of sulfonamides and other derivatives.
The uniqueness of 1-{2-hydroxy-3-[methyl(propan-2-yl)amino]propyl}cyclopropane-1-sulfonyl chloride lies in its cyclopropane ring and hydroxypropyl group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H20ClNO3S |
|---|---|
Molecular Weight |
269.79 g/mol |
IUPAC Name |
1-[2-hydroxy-3-[methyl(propan-2-yl)amino]propyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H20ClNO3S/c1-8(2)12(3)7-9(13)6-10(4-5-10)16(11,14)15/h8-9,13H,4-7H2,1-3H3 |
InChI Key |
OSXVAVDADMYJBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CC(CC1(CC1)S(=O)(=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)
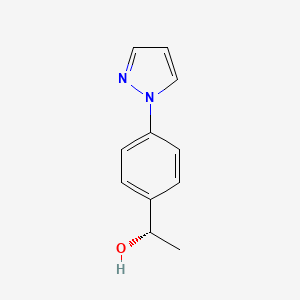
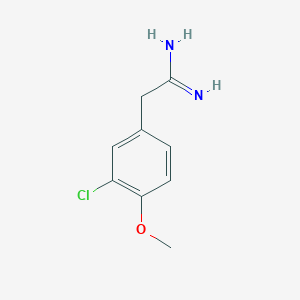
![N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide](/img/structure/B13616737.png)
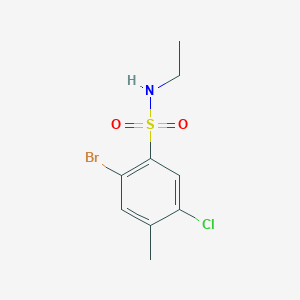

![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol](/img/structure/B13616750.png)
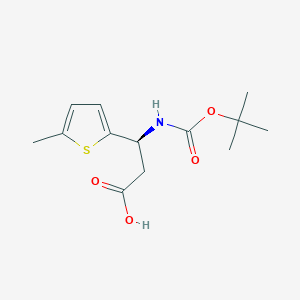
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)
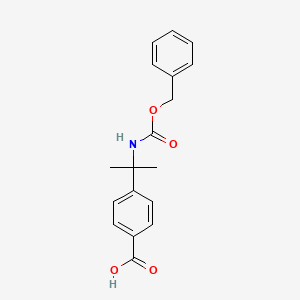
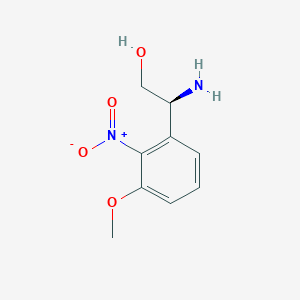
![1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13616778.png)

